N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBSRCVSFCLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is synthesized via cyclization reactions starting from thiosemicarbazide precursors. In a representative approach, hydrazine hydrate reacts with carbon disulfide under basic conditions to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid. For example, Lawesson’s reagent has been employed to convert carbonyl groups into thiocarbonyl intermediates, enabling subsequent cyclization with hydrazine derivatives.
Table 1: Comparative Analysis of Thiadiazole Synthesis Methods
The choice of cyclizing agent significantly impacts yield and purity. Lawesson’s reagent offers superior efficiency but requires anhydrous conditions.
Amide Coupling with 3,4-Dimethylbenzoyl Chloride
The final step involves coupling the thiadiazole-thioether intermediate with 3,4-dimethylbenzoyl chloride. Activation of the carboxylic acid as an acid chloride ensures efficient amide bond formation.
Optimized Procedure:
- Add 3,4-dimethylbenzoyl chloride (1.5 equiv) dropwise to a solution of the thiadiazole-thioether intermediate in dichloromethane.
- Stir at 0°C for 30 minutes, then warm to room temperature for 6 hours.
- Wash with sodium bicarbonate solution and purify via column chromatography.
Table 2: Amidation Efficiency Under Varied Conditions
| Activator | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Thionyl chloride | Dichloromethane | 6 | 88 |
| HATU | DMF | 4 | 92 |
| EDCl/DMAP | THF | 8 | 85 |
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors enhance thiadiazole cyclization by improving heat transfer and reducing reaction times. Additionally, substituting dichromate oxidizers with hydrogen peroxide minimizes toxic waste, aligning with green chemistry principles.
Case Study: A patent-pending method employs a one-pot cascade reaction combining thiadiazole formation, thioether linkage, and amidation in a single reactor, reducing purification steps and increasing overall yield to 78%.
Challenges and Mitigation Strategies
- Byproduct Formation: Over-alkylation during thioether synthesis is mitigated by controlling stoichiometry and reaction temperature.
- Purification Difficulties: Column chromatography using silica gel with ethyl acetate/hexane gradients resolves co-eluting impurities.
- Moisture Sensitivity: Anhydrous solvents and inert atmospheres prevent hydrolysis of acid chloride intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the quinoline ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions primarily affect the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Conditions vary depending on the desired substitution but often involve reagents like alkyl halides or sulfonyl chlorides in the presence of bases.
Major Products Formed
Oxidation: : Quinoline N-oxide derivatives.
Reduction: : Alcohols and alkanes.
Substitution: : Varied functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in the synthesis of more complex molecules, potentially leading to new materials with specialized functions.
Biology and Medicine
Antimicrobial Agents: : Studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anticancer Research: : Its ability to inhibit certain enzymes and pathways could be harnessed for anticancer drug development.
Industry
Chemical Sensors: : The compound's reactivity makes it suitable for use in chemical sensors and detection systems.
Catalysis: : It may act as a catalyst in certain organic reactions due to its unique functional groups.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes, receptors, or DNA. For instance, its quinoline moiety can intercalate into DNA, disrupting replication processes, while the thiadiazole group may inhibit specific enzymatic activities by binding to active sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives are analyzed below, with emphasis on substituent effects, synthesis routes, and biological activities.
Substituent-Driven Functional Diversity
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties vs. Analogs
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 410.51 g/mol. It features a thiadiazole ring, a quinoline moiety, and a benzamide structure, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2S2 |
| Molecular Weight | 410.51 g/mol |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 6 |
| LogP | 3.9 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the quinoline structure may enhance this activity due to its known effects against microbial pathogens.
- Case Study : A study on similar thiadiazole derivatives revealed minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against fungal strains like Candida albicans and Aspergillus niger, indicating promising antifungal properties .
Anticancer Properties
The anticancer potential of compounds similar to this compound has been explored in various studies. The cytostatic properties of the thiadiazole derivatives suggest their ability to inhibit cancer cell proliferation.
- Mechanism of Action : It is hypothesized that these compounds may interfere with cellular signaling pathways or target specific enzymes involved in cancer progression . For example, derivatives with structural similarities have shown effectiveness against monoresistant strains of Mycobacterium tuberculosis .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Cycle Interference : It may induce apoptosis or arrest the cell cycle in cancer cells.
- Receptor Modulation : Interaction with cellular receptors could lead to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
